Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-7-5-6-8-9(14)10(18-11(8)15-7)12(16)17-13(2,3)4/h5-6H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQZCDMXLSIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine ring system through cyclization of appropriate precursors.
Esterification: Introduction of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.
Amination: Introduction of the amino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative.
Example reaction :
Key data :
Amide Coupling Reactions
The carboxylic acid derivative participates in HATU-mediated amide formation with diverse amines.
General procedure :
-
Activate carboxylic acid with HATU and DIPEA in DMF.
-
Add amine (e.g., 4-chlorobenzylamine, 3-(trifluoromethyl)aniline).
Representative examples :
Esterification and Transesterification
The tert-butyl group can be replaced under nucleophilic conditions:
Reaction pathway :
Experimental parameters :
Electrophilic Aromatic Substitution
The electron-rich thienopyridine core undergoes regioselective halogenation:
Bromination protocol :
Buchwald-Hartwig Cross-Coupling
Palladium-catalyzed C–N bond formation enables aryl amino derivatization:
Optimized system :
| Component | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene (anhydrous) |
| Temperature | 110°C |
Scope : Compatible with heteroaryl chlorides and bromides .
Nitration and Diazotization
The amino group facilitates diazo coupling:
Key transformation :
Critical parameters :
Biological Activity Correlation
Structural modifications significantly impact pharmacological properties:
Stability Under Physiological Conditions
The compound demonstrates:
This comprehensive reaction profile establishes this compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing antimycobacterial agents . The steep structure-activity relationships observed emphasize the need for precise synthetic control when modifying this core structure.
Scientific Research Applications
Synthesis of Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
The synthesis typically involves multi-step organic reactions:
- Formation of Thieno[2,3-b]pyridine Intermediate : This step involves cyclization reactions using appropriate precursors.
- Functional Group Modifications : Introduction of tert-butyl, methyl, and amino groups is achieved through controlled reactions.
- Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structural integrity of the compound.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.
Key Findings :
- IC50 Values : The compound has shown IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia) .
- Mechanism of Action : It primarily acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and induces apoptosis selectively in cancer cells without significantly affecting normal cells .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine | HeLa | 1.1 | Apoptosis |
| Derivative A (similar structure) | L1210 | 2.8 | Cell cycle arrest |
| Derivative B (similar structure) | K562 | 0.70 | Apoptosis |
Cancer Treatment
Given its significant antiproliferative activity, this compound is being investigated as a potential candidate for cancer therapies. Its ability to selectively induce apoptosis in malignant cells while sparing normal cells positions it as a promising agent in anticancer drug development.
Mechanistic Insights
Studies have shown that the compound's mechanism involves disrupting microtubule dynamics essential for cell division, leading to:
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase.
- Apoptosis Induction : Triggering programmed cell death pathways selectively in cancer cells .
Case Study 1: Antiproliferative Effects in Breast Cancer Cells
A study conducted on MCF-7 breast adenocarcinoma cells demonstrated that derivatives of thienopyridines exhibit significant growth inhibition with low toxicity towards non-tumor cells. The findings suggest that compounds similar to tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine could be developed into effective therapeutic agents for breast cancer treatment .
Case Study 2: Mechanism Elucidation
Research involving flow cytometry analysis indicated that treatment with tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine resulted in a significant increase in apoptotic cells within treated populations compared to control groups. This highlights its potential as an effective anticancer agent through apoptosis induction .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: shares similarities with other thieno[2,3-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the tert-butyl ester at the 2-position provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
Biological Activity
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Molecular Formula: C11H14N2O2S
Molecular Weight: 242.31 g/mol
IUPAC Name: this compound
This compound belongs to the thienopyridine family, characterized by a thieno[2,3-b]pyridine core structure that has shown promise in various biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Notably, the synthesis can be achieved through methods analogous to those used for other thienopyridine derivatives, which often involve the Thorpe-Ziegler reaction and subsequent alkylation steps.
Antiparasitic Activity
Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit notable antiparasitic properties. For instance, studies have shown that related thieno[2,3-b]pyridine-2-carboxamides demonstrate strong activity against Plasmodium falciparum, the causative agent of malaria. These compounds have been reported to inhibit the viability of erythrocytic forms of the pathogen with IC50 values in the nanomolar range and exhibit high selectivity indices (>100) .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may selectively target cancer cells while sparing normal cells. For example, related compounds have shown significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.75 to 4.7 μM . The mechanism of action is believed to involve inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
Table: Summary of Biological Activities
| Activity | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | <10 | High (>100) |
| Anticancer | Various cancer cell lines | 0.75 - 4.7 | Selective for cancer cells |
| Tubulin Inhibition | Tubulin polymerization | Micromolar levels | Selective against normal cells |
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in critical cellular processes:
- Inhibition of Kinases : Some derivatives have been shown to inhibit the IκB kinase complex, which plays a role in inflammatory responses and cancer progression .
- Tubulin Interaction : The compound's ability to bind at the colchicine site on tubulin suggests a mechanism where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic ring formation .
- Temperature Control : Reflux conditions (80–120°C) are critical for high yields in esterification steps .
How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?
Basic Research Focus
Structural validation combines:
Q. Methodological Note :
What strategies are employed to resolve contradictions in spectroscopic data versus crystallographic results for this compound?
Advanced Research Focus
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces.
- Dynamic NMR (DNMR) : Detects tautomeric equilibria by variable-temperature studies .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformers .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula independently when crystallography suggests unexpected bonding .
Case Study :
A 2024 study resolved conflicting NH₂ group positions in a thienopyridine analog using synchrotron radiation -enhanced crystallography, confirming the amino group’s location at C3 .
How can computational methods predict the reactivity and interaction of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock, Schrödinger) : Models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and steric complementarity. The tert-butyl group often enhances hydrophobic binding in active sites .
- MD Simulations : Predict stability of ligand-protein complexes over time, highlighting key residues for mutagenesis studies .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity against cancer cell lines .
Data-Driven Example :
A 2025 study used free-energy perturbation (FEP) simulations to optimize substituents on the thienopyridine core, improving binding affinity for EGFR-TK by 15-fold .
What are the challenges in scaling up the synthesis of this compound while maintaining purity for pharmacological assays?
Q. Advanced Research Focus
- Purification Issues : The tert-butyl ester is prone to hydrolysis under acidic conditions.
- Byproduct Formation : Competing reactions during cyclization generate regioisomers.
- Mitigation : Optimize stoichiometry of sulfur donors (e.g., Lawesson’s reagent) to suppress side products .
- Stability Testing : LC-MS monitors degradation under accelerated storage conditions (40°C/75% RH) .
How does the electronic nature of substituents influence the compound’s spectroscopic properties and reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) :
- NMR Shifts : Nitro or trifluoromethyl groups deshield adjacent protons, shifting aromatic peaks upfield .
- Reactivity : EWGs at C6 increase electrophilicity, enhancing nucleophilic aromatic substitution at C3 .
- Electron-Donating Groups (EDGs) :
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) to kinases like PI3K or MAPK .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .
- Cryo-EM : Visualizes structural changes in enzyme complexes upon inhibitor binding at near-atomic resolution .
How are regioselectivity challenges addressed during functionalization of the thieno[2,3-b]pyridine core?
Q. Advanced Research Focus
- Directing Groups : Installing temporary groups (e.g., boronic esters) at C5 directs electrophiles to C3 .
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ achieve selective cross-coupling at C6 .
- Computational Guidance : Fukui function analysis predicts electrophilic/nucleophilic sites for targeted modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
